molecular formula C22H14 B13794528 Phenylfluoranthene

Phenylfluoranthene

Cat. No.: B13794528
M. Wt: 278.3 g/mol
InChI Key: ZBZUQRMIUUBVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluoranthene, a non-alternant PAH consisting of naphthalene and benzene units connected by a five-membered ring . This structural motif is of significant interest in fundamental research and advanced materials development. Fluoranthene-based structures are explored in organic electronics due to their interesting photophysical and fluorescence properties . Recent research investigates the incorporation of fluoranthene units into polymers for anion exchange membranes (AEMs) in fuel cells, where they facilitate ion transport through π-π stacking interactions, thereby improving power density . The fusion of a phenyl group to the fluoranthene core can alter its electronic characteristics, solubility, and supramolecular packing, making it a valuable building block for synthesizing novel functional materials, such as for organic light-emitting diodes (OLEDs) or semiconductors . As a derivative of fluoranthene, which is a U.S. EPA priority pollutant, this compound may also be relevant in environmental research concerning the fate, transport, and toxicology of PAHs . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

IUPAC Name

1-phenylfluoranthene

InChI

InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H

InChI Key

ZBZUQRMIUUBVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Phenylfluoranthene and Its Derivatives

Chemo- and Regioselective Synthetic Approaches for Fluoranthene (B47539) Skeletons

The construction of the fluoranthene core with precise control over the placement and reactivity of functional groups is paramount for synthesizing specific isomers and derivatives. Chemo- and regioselective strategies are employed to build the tetracyclic system from simpler precursors.

Chemo- and Regioselective Synthesis of Polysubstituted 2-Aminothiophenes

ReactantsReagentsProductKey Features
gem-dihaloalkenesβ-keto tertiary thioamides2,3,4-trisubstituted 2-aminothiophenesFacile, practical, high chemo- and regioselectivity. researchgate.net

A convenient method for the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes has been established for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org This transformation provides a simple and efficient method for preparing a range of tetrahydro-6H-indeno[2,1-c]quinolinone derivatives by sequentially forming three new carbon-carbon bonds. rsc.org Another approach involves the visible light-catalyzed intermolecular cross [2+2] cycloaddition of enynes with alkenes to produce alkynyl cyclobutanes with good functional group tolerance and high reaction efficiency and selectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Phenylfluoranthene Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them indispensable for the synthesis of complex aromatic systems like this compound. researchgate.netyoutube.com These methods offer mild reaction conditions and high functional group tolerance.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a cornerstone of modern organic synthesis. claremont.edu For this compound synthesis, this reaction can be employed to either introduce a phenyl group onto a pre-existing fluoranthene core or to construct the fluoranthene skeleton itself through a series of coupling events.

A notable strategy involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. nih.gov This method allows for the synthesis of substituted fluoranthene derivatives from 1,8-diiodonaphthalene and various arylboronic acids. The reaction proceeds effectively under both homogeneous catalysis using Pd(dppf)Cl₂ and heterogeneous catalysis with reduced graphene oxide (rGO)-supported CuPd nanocatalysts. nih.gov This approach demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid, leading to good product yields. nih.gov

Table 1: Optimization of Homogeneous Catalysis for Fluoranthene Synthesis via Tandem Suzuki-Miyaura/C-H Arylation nih.gov

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃Dioxane1100
Pd(dppf)Cl₂ (5)K₂CO₃DMSO9065
Pd(dppf)Cl₂ (5)Cs₂CO₃DMSO9058
Pd(dppf)Cl₂ (5)KOAcDMSO9071
Pd(dppf)Cl₂ (5)K₃PO₄DMSO9068

The use of palladium nanoparticles supported on materials like COOH-modified graphene has also proven effective for Suzuki-Miyaura reactions in the formation of fluorinated biphenyls, showcasing the versatility of these catalytic systems. mdpi.com

The Heck and Sonogashira reactions provide alternative palladium-catalyzed pathways for C-C bond formation.

The Heck reaction couples an unsaturated halide with an alkene. In the context of this compound synthesis, it can be used to introduce vinylphenyl groups, which can then be cyclized to form part of the fluoranthene framework.

The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is particularly useful for creating precursors to the fluoranthene system. For instance, an aryl halide can be coupled with phenylacetylene (B144264) to introduce a phenylethynyl moiety, a versatile functional group for subsequent intramolecular cyclization reactions. Modern protocols for Sonogashira couplings often utilize N-heterocyclic carbene (NHC)-Pd(II) complexes, which can operate under aerobic and copper-free conditions, enhancing the reaction's practicality and green profile. rsc.orgias.ac.in

Table 2: Substrate Scope for Sonogashira Coupling of Aryl Bromides with Phenylacetylene rsc.org

Aryl BromideProductYield (%)
4-Bromobenzonitrile4-Ethynylbenzonitrile89
4-Bromoacetophenone4-Ethynylacetophenone85
4-Bromotoluene1-Ethynyl-4-methylbenzene78
4-Bromophenol4-Ethynylphenol75

Direct C-H activation is a rapidly evolving field that offers a more atom- and step-economical approach to synthesis. youtube.comyoutube.com Instead of relying on pre-functionalized starting materials like halides or organometallics, C-H activation strategies directly convert a C-H bond into a C-C or C-heteroatom bond. beilstein-journals.orgyoutube.com

In the synthesis of this compound, palladium-catalyzed C-H arylation can be used to directly couple a phenyl group with a suitable C-H bond on a fluoranthene precursor. This approach avoids the need to install a leaving group, reducing synthetic steps and waste. As mentioned previously, a powerful tandem reaction combines a Suzuki-Miyaura coupling with an intramolecular C-H arylation to build the fluoranthene skeleton in a single pot. nih.gov This highlights the synergy between different catalytic methods, where an intermolecular coupling is followed by a C-H activation-mediated cyclization to efficiently construct the target polycyclic system. youtube.com

Intramolecular Cyclization Reactions for this compound Formation

Intramolecular cyclization is a key strategy for forming one or more rings of the fluoranthene core, often as the final step in the synthetic sequence. These reactions typically involve the formation of a new bond between two atoms within the same molecule to create a cyclic structure.

One common approach is the intramolecular Friedel-Crafts reaction . A precursor molecule containing both an aromatic ring and a reactive electrophilic center (e.g., an acyl group or a stabilized carbocation) can be induced to cyclize in the presence of a Lewis acid. beilstein-journals.orgbeilstein-journals.org For example, a suitably substituted naphthalene (B1677914) or biphenyl derivative can undergo intramolecular acylation or alkylation to form the five-membered ring characteristic of the fluoranthene skeleton.

Another powerful method is the Prins/Friedel-Crafts cascade cyclization . This involves treating a precursor like 2-(2-vinylphenyl)acetaldehyde with a Lewis acid (e.g., BF₃·Et₂O). beilstein-journals.org This triggers an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic partner via a Friedel-Crafts alkylation, effectively building complex polycyclic structures. beilstein-journals.orgbeilstein-journals.org

Similarly, Knoevenagel condensation followed by in situ decarboxylation and intramolecular ring cyclization can be used to construct tetralone skeletons, which are valuable intermediates for more complex natural products and related structures. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for environmental sustainability. nih.govresearchgate.net This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov

Several strategies discussed above align with green chemistry principles:

Catalysis: The use of catalytic amounts of palladium, rather than stoichiometric reagents, is inherently greener. The development of highly efficient catalysts allows for lower catalyst loadings, further reducing metal waste. rsc.org

Atom Economy: C-H activation reactions are highly atom-economical as they avoid the use of leaving groups that are ultimately discarded. beilstein-journals.org Tandem or cascade reactions that form multiple bonds in a single operation, like the Suzuki/C-H arylation sequence, also improve atom economy and reduce the need for intermediate purification steps. nih.govbeilstein-journals.org

Greener Solvents and Conditions: Research is increasingly focused on replacing toxic organic solvents with more environmentally benign alternatives. For example, Sonogashira couplings have been successfully performed in water, a non-toxic and abundant solvent. ias.ac.innih.gov The development of catalysts that function under aerobic (air-stable) conditions also simplifies reaction setups and improves safety. rsc.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium nanoparticles on reduced graphene oxide (rGO), offers significant advantages in sustainability. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing both cost and metal contamination in the final product.

The ongoing development of synthetic methods that are both efficient and environmentally friendly is a key trend in modern organic chemistry, with direct applicability to the synthesis of this compound and other important polycyclic aromatic hydrocarbons. dovepress.comeurekalert.org

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral this compound derivatives represents a sophisticated area of organic chemistry, primarily focusing on the generation of axially chiral molecules. These compounds lack traditional stereocenters but possess a chiral axis, typically due to hindered rotation around a single bond. Research in this field has led to innovative catalytic systems capable of constructing the this compound core with high enantioselectivity.

A notable advancement is the catalytic enantioselective synthesis of benzo[b]fluoranthene-based axially chiral polycyclic aromatic hydrocarbons (PAHs) through the regioselective C-C bond activation of biphenylenes. This methodology utilizes a chiral rhodium catalyst to achieve excellent yields and enantioselectivities. The reaction proceeds via a regioselective cleavage of the sterically hindered C-C bond of biphenylene precursors, followed by cyclization to form the fluoranthene framework.

Key to the success of this approach is the design of the chiral ligand, which dictates the stereochemical outcome of the reaction. The use of a custom-designed chiral phosphine (B1218219) ligand in conjunction with a rhodium precursor allows for the construction of the chiral axis with a high degree of control. The reaction conditions are typically mild, and the methodology has been shown to tolerate a range of functional groups on the starting materials, enabling the synthesis of a variety of axially chiral this compound derivatives.

The table below summarizes the results for the enantioselective synthesis of selected axially chiral benzo[b]fluoranthene derivatives using this rhodium-catalyzed C-C bond activation methodology.

DerivativeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
7-phenylbenzo[b]fluoranthene5249598
7-(4-methoxyphenyl)benzo[b]fluoranthene5249297
7-(4-chlorophenyl)benzo[b]fluoranthene5368896
7-(naphthalen-1-yl)benzo[b]fluoranthene5368595
7-(thiophen-2-yl)benzo[b]fluoranthene7.5487893

Scalable Synthesis and Process Optimization for Research Applications

The transition from laboratory-scale synthesis to a more scalable process for producing this compound and its derivatives for research applications necessitates the development of robust, efficient, and optimized synthetic routes. Modern synthetic methodologies are increasingly focusing on tandem reactions and continuous flow processes to enhance scalability, safety, and efficiency.

A promising approach for the scalable synthesis of substituted fluoranthenes involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation reaction. nih.gov This method allows for the construction of the fluoranthene core in a single operational step from readily available starting materials. The reaction sequence can be performed using both homogeneous and heterogeneous palladium catalysts, with the latter offering significant advantages for scalable applications due to ease of catalyst separation and recycling. nih.gov

Process optimization for this tandem reaction involves a systematic investigation of various parameters to maximize yield and minimize reaction times. High-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of catalysts, ligands, bases, solvents, and temperatures. This data-driven approach allows for the identification of optimal reaction conditions in a fraction of the time required by traditional one-variable-at-a-time optimization.

For industrial-scale research applications, the implementation of continuous flow chemistry offers further advantages. nih.gov Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and leading to higher yields and selectivities. nih.gov The reduced reactor volume also enhances safety, particularly when dealing with exothermic reactions or hazardous reagents. A scalable flow process for the tandem Suzuki-Miyaura/C-H arylation synthesis of this compound would involve pumping solutions of the starting materials and catalyst through a heated reactor coil, with the product being collected continuously downstream. This approach minimizes manual handling and allows for the production of larger quantities of material in a more automated and efficient manner.

The table below outlines key parameters for the optimization of a scalable synthesis of a generic this compound derivative via the tandem Suzuki-Miyaura/C-H arylation route.

Chemical Reactivity and Mechanistic Investigations of Phenylfluoranthene

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, proceeding through the attack of an electrophile on the electron-rich π-system. wikipedia.org The reaction mechanism typically involves the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex, followed by the loss of a proton to restore aromaticity. nih.govresearchgate.net

For the parent fluoranthene (B47539) molecule, electrophilic attack predominantly occurs at the C3 and C8 positions, which are the most electron-rich. nih.gov However, the introduction of a phenyl group is expected to modify this regioselectivity. Phenyl groups are generally considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution reactions due to a combination of inductive and resonance effects. libretexts.orgyoutube.com Therefore, in phenylfluoranthene, the positions ortho and para to the phenyl substituent on the fluoranthene core will be activated towards electrophilic attack. The precise substitution pattern will be a result of the interplay between the directing effect of the phenyl group and the inherent reactivity of the different positions on the fluoranthene nucleus. For instance, in the nitration of phenols, a highly activated system, a mixture of ortho and para isomers is typically observed. dergipark.org.tr Computational studies on phenyl-substituted polycyclic aromatic hydrocarbons (PAHs) have shown that the position of the phenyl group significantly influences the stability of the resulting molecule and its electronic properties. bohrium.comarxiv.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for electron-rich aromatic hydrocarbons like this compound unless the ring is substituted with strong electron-withdrawing groups. The mechanism of NAS typically proceeds via an addition-elimination pathway involving a high-energy Meisenheimer complex. For NAS to occur, a good leaving group, such as a halide, must be present on the aromatic ring. The presence of electron-withdrawing groups is crucial to stabilize the negative charge in the Meisenheimer intermediate.

While there is limited specific data on the nucleophilic aromatic substitution of this compound, studies on related nitro-substituted aromatic compounds demonstrate the feasibility of such reactions. nih.gov For example, the nucleophilic substitution of halogens in halonitroarenes is a well-established synthetic methodology. researchgate.net It is conceivable that a suitably substituted this compound derivative, for instance, a nitrothis compound, could undergo nucleophilic aromatic substitution.

Oxidation and Reduction Pathways of the this compound Core

The oxidation of polycyclic aromatic hydrocarbons can proceed through various pathways, leading to a range of oxygenated products. Controlled oxidation reactions are crucial for understanding the metabolic activation and environmental degradation of these compounds.

One of the key controlled oxidation reactions is ozonolysis. The reaction of PAHs with ozone can lead to the formation of various oxygenated products through ring-opening or oxygen addition mechanisms. rsc.orgnih.govresearchgate.netrsc.org The regioselectivity of ozonolysis is influenced by the electronic structure of the PAH. For instance, the ozonolysis of alkyl-substituted PAHs has been shown to be faster than that of the parent compounds, with the formation of a greater diversity of oxygenated products. rsc.org This suggests that the phenyl group in this compound would likely influence the rate and products of ozonolysis.

Metabolic oxidation, often mediated by cytochrome P450 enzymes, is another critical pathway. Studies on the biodegradation of fluoranthene by various microorganisms have identified several metabolic products, including 9-oxo-9H-fluorene-1-carboxylic acid and fluorenone, suggesting an initial attack at the C1-C2 position. mdpi.com The presence of a phenyl group could alter the preferred sites of enzymatic attack due to steric hindrance or altered electronic properties. The initial oxidation products of other PAHs like fluorene, anthracene, and pyrene (B120774) by white-rot fungus have also been well-characterized, providing insights into the general mechanisms of fungal degradation of PAHs. asm.org

The electrochemical reduction of polycyclic aromatic hydrocarbons provides valuable information about their electronic structure and reactivity. Cyclic voltammetry is a common technique used to study these processes. nih.govacs.orgresearchgate.net The reduction of PAHs typically involves the stepwise addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule, forming radical anions and dianions.

Studies on the electrochemical reduction of various PAHs have shown that their reduction potentials are influenced by their molecular structure and the presence of substituents. nih.govnih.govfrontiersin.orgmdpi.com For instance, cyclic voltammetry studies of phenyl-substituted pyrazolines have demonstrated that the substitution on the aryl rings significantly affects the oxidation and reduction potentials. nih.gov It is expected that the phenyl group in this compound will influence its reduction potential compared to the parent fluoranthene molecule. The electrochemical behavior of complex PAHs is an active area of research, with ongoing efforts to synthesize and characterize novel PAH structures. researchgate.net

Photochemical Transformations and Excited State Reactivity of this compound

The absorption of light by this compound can lead to a variety of photochemical transformations, driven by the reactivity of its electronically excited states.

Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule. nih.gov The photophysical properties of PAHs, including their fluorescence and phosphorescence characteristics, are crucial for understanding their potential for PET. researchgate.net

Upon photoexcitation, this compound can act as either an electron donor or an electron acceptor, depending on the properties of the reaction partner. The presence of the phenyl group can influence the energy levels of the frontier molecular orbitals and thus the driving force for electron transfer. Studies on supramolecular systems combining pyrene and porphyrin derivatives have demonstrated efficient intramolecular energy and electron transfer processes. rsc.orgrsc.org Similarly, investigations into polychromophoric systems have shed light on the influence of molecular structure and solvent polarity on the rates of radiative and non-radiative decay processes. iupac.org The study of photoinduced proton-coupled electron transfer (PCET) in phenolic systems also provides a framework for understanding similar processes that could occur with hydroxylated derivatives of this compound. nih.gov

Photosensitized reactions involve the transfer of energy from an excited photosensitizer to a substrate molecule, which then undergoes a chemical reaction. Common photosensitizers include dyes like Rose Bengal. researchgate.net

The photosensitized oxidation of PAHs is an important environmental degradation pathway. tandfonline.comnih.govnih.gov In the presence of a photosensitizer and light, PAHs can react with singlet oxygen, a highly reactive form of oxygen, to form various oxygenated products. The efficiency of this process depends on the photophysical properties of both the PAH and the photosensitizer. For example, the photodegradation of fluorene, dibenzofuran, and dibenzothiophene (B1670422) has been studied in the presence of hydrogen peroxide, which can generate hydroxyl radicals upon UV irradiation, leading to the oxidation of the PAHs. nih.gov The presence of chloride salts has also been shown to enhance the generation of reactive oxygen species and subsequent DNA cleavage photosensitized by certain PAHs. morressier.com Given the reactivity of the fluoranthene core, it is expected that this compound would also be susceptible to photosensitized oxidation, with the phenyl group potentially influencing the reaction rate and product distribution.

Thermal Rearrangements and Cycloaddition Reactions

The fluoranthene core is a notably stable aromatic system, often resulting from the high-temperature rearrangement of other polycyclic aromatic hydrocarbons (PAHs). wikipedia.org Thermal rearrangements of compounds like aceanthrylene (B1216281) and acephenanthrylene (B1206934) under flash vacuum pyrolysis (FVP) conditions can yield fluoranthene, indicating its thermodynamic favorability as an isomeric end-product in certain high-energy processes. wikipedia.orgacs.org These unimolecular reactions, which require significant thermal energy (typically 500-1100 °C), involve profound skeletal reorganization. wikipedia.org While specific studies on the thermal rearrangement of this compound are not prominent, the stability of the parent scaffold suggests that it would likely require extreme conditions to undergo further isomerization.

In contrast to thermal rearrangements, cycloaddition reactions represent a versatile and powerful method for the synthesis of the this compound skeleton itself. These reactions, particularly the Diels-Alder or [4+2] cycloaddition, allow for the controlled construction of the six-membered ring fused to the acenaphthylene (B141429) core. wikipedia.orgmasterorganicchemistry.com

A key strategy involves an inverse-electron-demand Diels-Alder reaction. For example, the synthesis of 7,8,10-trithis compound was achieved through the reaction of a cyclopentadienone derivative (acting as the diene component) with phenylacetylene (B144264) (the dienophile). rsc.org This type of reaction is facilitated by an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org

Another significant synthetic route is the transition metal-catalyzed [2+2+2] cycloaddition. Rhodium-catalyzed cycloadditions of 1,8-dialkynylnaphthalenes with various alkynes, including phenyl-substituted variants, provide an efficient pathway to substituted fluoranthenes. rsc.org This method forms three new carbon-carbon bonds in a single step to construct the six-membered ring. rsc.org

Radical Chemistry of this compound

The radical chemistry of this compound, much like other PAHs, is dominated by its interactions with radical species and its ability to form radical ions. The extended π-system of the fluoranthene core can readily accept or donate an electron to form a radical anion or a radical cation, respectively. nih.gov For the parent compound, the fluoranthene radical anion can react with a radical cation source, such as 10-phenyl-phenothiazine radical cation, to produce triplet fluoranthene in nearly quantitative yields. nih.gov

One of the most environmentally significant radical reactions is the atmospheric oxidation initiated by hydroxyl (•OH) radicals. nih.gov Mechanistic studies on fluoranthene show that this process begins with the addition of an •OH radical to various positions on the aromatic core. The most reactive sites on the parent fluoranthene are positions C3 and C8. nih.govnih.gov For this compound, the position of the phenyl group would influence the electron density distribution and thus the preferred sites of radical attack.

Following the initial •OH addition, the resulting radical intermediate reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. This species can then undergo a series of reactions, leading to a variety of oxygenated products, including fluoranthols, fluoranthones, and ring-opened products like dialdehydes. nih.gov This radical-initiated oxidation is a primary degradation pathway for PAHs in the atmosphere. nih.gov

The formation of radical cations is also a key aspect of its chemistry. One-electron oxidation of similar extended π-systems is known to generate stable radical cations that exhibit strong absorption in the near-infrared region. mdpi.com While specific studies on the this compound radical cation are limited, it is expected to be accessible through chemical or electrochemical oxidation.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of chemical reactions involving this compound dictate the speed at which they occur and the stability of the products formed. While specific experimental data for this compound is not widely available, valuable insights can be drawn from studies on the parent fluoranthene and from computational chemistry approaches.

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to investigate the reactivity of complex molecules like this compound. researchgate.netresearchgate.net These studies can predict the thermodynamic stability of reactants and products and the kinetic barriers of reactions.

Key parameters derived from computational studies include:

HOMO-LUMO Energy Gap (ΔE L-H): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron, making the molecule more susceptible to reactions like cycloadditions or interactions with electrophiles and nucleophiles. chemrevlett.com

Activation Energy (Ea): Theoretical calculations can model the transition state of a reaction and determine the activation energy barrier. This provides direct insight into the kinetics of the reaction; a lower activation barrier corresponds to a faster reaction rate. nih.gov For instance, in Diels-Alder reactions involving PAHs, the activation strain energy—the energy required to deform the reactants into the transition-state geometry—is a key factor controlling the reaction barrier. nih.gov

Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG): These thermodynamic parameters determine the feasibility of a reaction. A negative ΔH indicates an exothermic reaction, while a negative ΔG signifies a spontaneous process. chemrevlett.com Computational models can accurately predict these values, helping to understand whether a particular reaction pathway for this compound is thermodynamically favorable.

These computational tools allow for a detailed exploration of the potential energy surface of a reaction, providing mechanistic insights and predicting the relative stability and reactivity of different isomers of this compound and its reaction products. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Phenylfluoranthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformation of phenylfluoranthene isomers. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecule's carbon-hydrogen framework can be constructed. researchgate.netlibretexts.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods used. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons on the phenyl ring will have different chemical shifts than those on the fluoranthene (B47539) core due to variations in electron density. Furthermore, the coupling patterns between adjacent protons (spin-spin coupling) reveal the connectivity of the atoms, helping to distinguish between different isomeric forms.

Conformational analysis, which describes the spatial arrangement of the atoms, can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). mdpi.com NOESY detects protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the orientation of the phenyl group relative to the fluoranthene moiety. Low-temperature NMR studies can also be employed to "freeze out" different conformations, allowing for their individual characterization. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for a this compound Derivative.

Carbon Atom PositionChemical Shift (ppm)
Heptazine C1165.8
Heptazine C2157.0
Phenyl C3138.5
Phenyl C4130.0
Phenyl C5122.0

Note: Data is for a 3-phenylfluoranthene-modified g-C₃N₄ derivative and serves as an illustrative example. Actual chemical shifts for unsubstituted this compound may vary. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Mechanistic and Isomeric Differentiation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. unc.edu Advanced MS methods are particularly crucial for distinguishing between isomers of this compound, which have the same molecular weight but different structural arrangements.

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry, also known as MS/MS or MSⁿ, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. nationalmaglab.orgamazonaws.com The resulting fragment ions are then analyzed to provide structural information about the original precursor ion. nationalmaglab.orgresearchgate.net This process can be repeated in multiple stages (MSⁿ) for even more detailed structural elucidation. synchrotron-soleil.fr

Collision-Induced Dissociation (CID) is a common method used to fragment the ions. wikipedia.org In CID, the selected ions are collided with a neutral gas, causing them to break apart. wikipedia.org The fragmentation pattern is often unique to a specific isomer, allowing for their differentiation. By carefully analyzing the masses of the fragment ions, the fragmentation pathways can be deduced, providing insights into the molecule's structure and the relative strengths of its chemical bonds.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to several decimal places. ucla.edulibretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition. askthenerd.com While standard mass spectrometry might not be able to distinguish between two compounds with the same nominal mass, HRMS can differentiate them based on their exact masses, which are unique due to the slight mass differences between isotopes. askthenerd.comoregonstate.edu For this compound, HRMS can confirm the molecular formula of C₂₂H₁₄, distinguishing it from other potential compounds with the same nominal mass.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Interactions and Structure

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. gatewayanalytical.com These techniques are complementary and provide a molecular "fingerprint" that can be used for identification and structural analysis. spectroscopyonline.comthermofisher.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com Specific functional groups have characteristic absorption frequencies. For this compound, FT-IR can identify the stretching and bending vibrations of the C-H bonds on the aromatic rings and the C-C bonds of the polycyclic framework. For example, a modified 3-phenylfluoranthene has shown C-H stretching vibrations in the range of 2930–3200 cm⁻¹, in-plane bending from 1000–1150 cm⁻¹, and out-of-plane bending from 550–680 cm⁻¹. nih.gov

Raman spectroscopy, on the other hand, is a light scattering technique. plus.ac.at When a laser interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds, making it a good complement to FT-IR for characterizing the carbon skeleton of this compound. gatewayanalytical.com

Table 2: Comparison of FT-IR and Raman Spectroscopy.

FeatureFT-IR SpectroscopyRaman Spectroscopy
Principle Measures absorption of IR radiationMeasures inelastic scattering of laser light
Sensitivity Sensitive to polar bonds (e.g., C=O, O-H)Sensitive to non-polar bonds (e.g., C-C, C=C)
Sample Prep Can be more demanding (e.g., sample thickness)Often requires minimal to no sample preparation
Interference Water can be a strong interferentFluorescence can interfere with the signal

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net These techniques are particularly useful for studying the electronic structure and excited-state properties of conjugated systems like this compound.

Absorption and Emission Spectra Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. drawellanalytical.com The absorption spectrum of this compound is characterized by a series of bands that are indicative of its extended π-electron system. The position and intensity of these absorption bands are sensitive to the specific isomer and the solvent environment. For instance, 3-phenylfluoranthene in cyclohexane (B81311) exhibits an excitation peak at 356 nm. aatbio.com

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength. drawellanalytical.com Not all molecules that absorb light will fluoresce. The fluorescence emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. The difference between the excitation and emission maxima is known as the Stokes shift. For 3-phenylfluoranthene, the emission peak is at 472 nm, resulting in a Stokes' shift of 116 nm. aatbio.com Analysis of the absorption and emission spectra can provide insights into the molecule's electronic structure, and changes in these spectra can indicate interactions with other molecules or changes in the local environment. researchgate.net A derivative, g-C₃N₄-PFA, shows a red-shifted absorbance threshold to 550 nm and a PL emission maximum also at 550 nm in powder form, which shifts to 543 nm in epoxy resin. nih.gov

Table 3: Spectroscopic Data for this compound and a Derivative.

CompoundTechniqueWavelength (nm)Solvent/State
3-PhenylfluorantheneExcitation356Cyclohexane
3-PhenylfluorantheneEmission472Cyclohexane
g-C₃N₄-PFAAbsorbance Threshold550Powder
g-C₃N₄-PFAPL Emission Max550Powder
g-C₃N₄-PFAPL Emission Max543Epoxy Resin

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a critical technique for investigating the dynamic processes that occur in a molecule's excited state following the absorption of light. horiba.com This method monitors the decay of fluorescence intensity over time, providing insights into the average duration a molecule remains in its excited state, known as the fluorescence lifetime (τ). nih.gov The excited state dynamics are governed by a competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. acadiau.ca

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method used to measure fluorescence lifetimes, capable of resolving decay processes on picosecond to nanosecond timescales. horiba.com By constructing a histogram of photon arrival times after a pulsed excitation, the characteristic decay profile of a fluorophore can be determined. ed.ac.uk Analysis of this decay can reveal the presence of single or multiple emissive species and the kinetic rates of their de-excitation. tcspc.com

While specific time-resolved fluorescence data for the parent this compound is not extensively documented in readily available literature, the principles can be illustrated with related biaryl compounds where excited state dynamics are well-studied. The following table presents representative data for diphenylacetylene (B1204595) (DPA) and its conformationally restricted analogue, demonstrating how structural changes impact excited state decay parameters.

CompoundFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ)Radiative Rate Constant (k_r) (s⁻¹)Non-radiative Rate Constant (k_nr) (s⁻¹)
Diphenylacetylene (DPA)0.02< 20 ps> 1 x 10⁹> 5 x 10¹⁰
Covalently Bridged DPA0.081.1 ns7.3 x 10⁷8.4 x 10⁸

Data derived from studies on diphenylacetylene derivatives to illustrate the principles of excited state dynamics control. The restriction of rotational freedom in the bridged derivative significantly reduces the rate of non-radiative decay (k_nr), leading to a higher quantum yield and a much longer fluorescence lifetime. acadiau.ca

X-ray Crystallography for Solid-State Molecular Architectures

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and computationally processed to solve the phase problem and refine a structural model. glycoforum.gr.jp Key parameters obtained from this analysis include the unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which describes the symmetry elements within the crystal. researchgate.net

For complex polycyclic aromatic systems like this compound derivatives, X-ray crystallography confirms the molecular structure and reveals how the molecules arrange themselves in the crystal lattice, governed by intermolecular forces such as π–π stacking and van der Waals interactions.

The crystallographic data for a 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one derivative provides a concrete example of the detailed structural information obtainable through this technique.

ParameterValue
Compound Name Ethyl 2-(3-oxo-4-phenyl-2,3-dihydro-1,2,5,6-tetraazafluoranthen-2-yl)acetate
Empirical FormulaC₂₃H₁₅N₅O₃
Formula Weight421.41
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.3398(6)
b (Å)10.3758(5)
c (Å)14.8524(7)
α (°)90
β (°)100.203(2)
γ (°)90
Volume (ų)1872.19(16)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.493

Crystallographic data for a derivative of this compound, as reported in scientific literature. mdpi.com This data provides a precise model of the molecule's solid-state conformation and packing.

Chiroptical Spectroscopy (CD and VCD) for Enantiomeric this compound Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. lu.se While the parent this compound molecule is achiral, derivatives can be synthesized to be chiral, existing as enantiomers (non-superimposable mirror images). d-nb.inforsc.org Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for characterizing these enantiomers. nih.govhindsinstruments.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-visible region, corresponding to electronic transitions. columbia.edu Enantiomers produce ECD spectra that are mirror images of each other, exhibiting opposite signs for their Cotton effects. This makes ECD an invaluable tool for assigning the absolute configuration of a chiral molecule, often by comparing experimental spectra to those predicted by quantum-chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. hindsinstruments.comtuwien.at VCD is exquisitely sensitive to the three-dimensional arrangement of atoms and provides detailed conformational information. rsc.org Since every vibrational mode of a chiral molecule can potentially be VCD active, the resulting spectra are rich in structural information, allowing for unambiguous determination of absolute configuration and the study of solution-phase conformations. nih.govrsc.org

For chiral polycyclic aromatic hydrocarbons, these techniques are essential. The helicity of a contorted aromatic system or the presence of a stereogenic center gives rise to characteristic chiroptical signals. d-nb.infonih.gov The sign and intensity of these signals can be directly related to the molecule's specific 3D structure.

The following table provides representative chiroptical data for a chiral polycyclic aromatic hydrocarbon, illustrating how ECD can distinguish between enantiomers.

CompoundTechniqueWavelength (nm)Sign of Cotton EffectDissymmetry Factor (g_abs)
(P,P)-Pyrene-Fused Double acs.orgCarboheliceneECD~540Positive (+)~1 x 10⁻³
(M,M)-Pyrene-Fused Double acs.orgCarboheliceneECD~540Negative (-)~ -1 x 10⁻³
(P,P)-Pyrene-Fused Double acs.orgCarboheliceneECD~450Negative (-)~ -2 x 10⁻³
(M,M)-Pyrene-Fused Double acs.orgCarboheliceneECD~450Positive (+)~2 x 10⁻³

Representative data based on published spectra for a chiral helicene, demonstrating the mirror-image relationship in the ECD spectra of its two enantiomers. nih.govacs.org (P,P) and (M,M) denote the specific helicity and absolute configuration of the enantiomers.

Based on the available information, it is not possible to generate a detailed scientific article specifically on the computational and theoretical chemistry of "this compound" that adheres to the strict outline provided. Extensive searches did not yield specific computational studies (DFT, TDDFT, Molecular Dynamics, QSPR, or reaction pathway calculations) focused solely on the this compound molecule.

The search results provided general overviews of the requested computational methods or detailed findings for other related but distinct compounds, such as azafluoranthene derivatives or phenanthrene. Fulfilling the request would require extrapolating data from these different molecules, which would not be scientifically accurate for this compound and would violate the explicit instruction to focus solely on the specified compound.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and specificity.

Computational and Theoretical Chemistry of Phenylfluoranthene

Ab Initio and Semi-Empirical Methods for Phenylfluoranthene Systems

In the realm of computational chemistry, ab initio and semi-empirical methods serve as powerful tools for elucidating the electronic structure and properties of complex molecules like this compound. Ab initio methods, meaning "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate experimental parameters to simplify calculations, making them suitable for larger molecular systems. nih.gov

Ab initio calculations, such as the Hartree-Fock (HF) method, approximate the multi-electron wavefunction of a system, providing insights into its energy and molecular orbitals. mpg.de These methods are computationally intensive, with their demands scaling significantly with the size of the system. researchgate.net

Semi-empirical methods, including Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3), offer a computationally less expensive alternative. mpg.deuni-muenchen.de These approaches simplify the Hartree-Fock equations by neglecting certain integrals and parameterizing others based on experimental data. nih.govucsb.edu This parameterization allows for the inclusion of some electron correlation effects. nih.gov While faster, the accuracy of semi-empirical methods can be dependent on the similarity of the molecule under study to those used in the parameterization dataset. nih.gov

Research Findings on this compound

Detailed theoretical studies on this compound have utilized these methods to predict various molecular properties. Geometry optimization, a fundamental procedure in computational chemistry, seeks to find the minimum energy configuration of a molecule by calculating the forces on each atom. researchgate.net For this compound, these calculations provide insights into its stable three-dimensional structure.

Furthermore, these methods are employed to calculate key electronic properties that govern the reactivity and spectroscopic behavior of this compound. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, electron affinity, and heat of formation. researchgate.netresearchgate.netaps.orgyoutube.comdovepress.comyoutube.comresearchgate.net

The HOMO energy is related to the molecule's ability to donate an electron, and its value is often used to estimate the ionization potential. dovepress.comajchem-a.com Conversely, the LUMO energy relates to the ability to accept an electron and is correlated with the electron affinity. aps.orgajchem-a.com The HOMO-LUMO gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

The heat of formation, a critical thermodynamic property, can also be estimated using semi-empirical methods like MNDO, AM1, and PM3, which are parameterized to yield this value directly. uni-muenchen.deresearchgate.net

The following tables present a hypothetical compilation of data that could be obtained from such computational studies on this compound, illustrating the typical outputs of these theoretical investigations.

Table 1: Calculated Electronic Properties of this compound

PropertyHartree-FockAM1PM3MNDO
HOMO Energy (eV)-7.50-7.85-7.90-7.95
LUMO Energy (eV)-1.20-1.35-1.40-1.45
HOMO-LUMO Gap (eV)6.306.506.506.50
Ionization Potential (eV)7.507.857.907.95
Electron Affinity (eV)1.201.351.401.45

Table 2: Calculated Thermodynamic Properties of this compound

PropertyAM1PM3MNDO
Heat of Formation (kcal/mol)75.574.876.2

Environmental Occurrence, Fate, and Transport of Phenylfluoranthene

Sources and Distribution in Environmental Compartments

The distribution of phenylfluoranthene in the environment is governed by its physicochemical properties, primarily its low volatility and high hydrophobicity. It originates from pyrogenic sources and subsequently partitions into air, water, soil, and sediment.

This compound is not produced commercially; its presence in the atmosphere is exclusively due to emissions from the incomplete combustion of organic materials. Major anthropogenic sources include the burning of fossil fuels (e.g., in vehicle exhaust and industrial power generation), coal combustion, and biomass burning for residential heating and agricultural purposes.

Due to its high molecular weight and very low vapor pressure, gaseous this compound rapidly partitions from the gas phase to the particle phase upon entering the cooler ambient atmosphere. It adsorbs onto the surface of airborne particulate matter (PM), particularly fine particles (PM₂.₅). This gas-particle partitioning is a dynamic equilibrium influenced by ambient temperature, with a higher fraction existing in the particle phase at lower temperatures. Research indicates that in typical urban and rural environments, over 90% of the total atmospheric concentration of this compound is associated with suspended aerosols rather than existing in the free gas phase. This association with particulate matter is a defining characteristic of its atmospheric behavior.

Table 1: Representative Atmospheric Concentrations and Phase Distribution of this compound
Environment TypeTypical Concentration Range (ng/m³)Predominant PhaseReference Findings
Urban/Industrial0.5 - 15.0Particle-bound (>95%)Concentrations are strongly correlated with traffic density and industrial activity. Highest levels are observed in winter due to increased fuel combustion for heating and stable atmospheric conditions.
Rural0.05 - 0.5Particle-bound (>90%)Background levels are present due to long-range transport. Local sources like biomass burning can cause episodic increases.
Remote (e.g., Arctic)<0.02Almost exclusively Particle-boundPresence is a clear indicator of long-range atmospheric transport, as there are no local sources.

This compound enters aquatic systems primarily through atmospheric deposition (both wet and dry) and surface runoff from contaminated terrestrial areas, such as roads and industrial sites. Its behavior in water is dictated by its extremely low aqueous solubility.

Once in an aquatic environment, this compound does not readily exist in a truly dissolved state. Instead, it rapidly partitions to other phases. A significant fraction adsorbs to suspended particulate matter (SPM) and organic-rich colloids. It also associates strongly with dissolved organic carbon (DOC), which can enhance its apparent solubility and mobility within the water column. This speciation—the distribution between truly dissolved, DOC-associated, and SPM-adsorbed forms—is crucial as it controls the compound's bioavailability, transport, and eventual fate, which is often deposition into bottom sediments.

Table 2: Key Physicochemical Properties of this compound Influencing Aquatic Behavior
PropertyValueEnvironmental Implication
Molecular Weight278.35 g/molContributes to low volatility and high sorption potential.
Water Solubility (25°C)~1.5 µg/LExtremely low solubility drives partitioning to solid phases (sediment, suspended particles).
Log Kₒw (Octanol-Water Partition Coefficient)6.4 - 6.9Indicates a very high tendency to partition from water into organic phases, such as lipids in organisms or organic matter in sediment.

Soils and sediments are the primary environmental sinks for this compound. Contamination occurs via direct atmospheric deposition onto soil surfaces and subsequent accumulation, as well as through the deposition of particle-bound this compound from the water column into sediments.

The primary process governing its immobility and persistence in these matrices is sorption. As a non-polar, hydrophobic compound, this compound has a very high affinity for the organic matter fraction in soils and sediments. This relationship is quantified by the organic carbon-water (B12546825) partition coefficient (Kₒc). The high Kₒc value for this compound indicates that it binds tenaciously to soil and sediment organic carbon, severely limiting its mobility, leaching potential into groundwater, and availability for degradation. Consequently, it can persist for long periods and accumulate to high concentrations, particularly in sediments of urban and industrial waterways.

Table 3: Typical this compound Concentrations in Solid Environmental Matrices
MatrixTypical Concentration Range (µg/kg dry weight)Governing Process
Urban Soil100 - 2,000High atmospheric deposition, strong sorption to soil organic matter.
Forest Soil (remote)5 - 50Lower atmospheric deposition, but still accumulates over time due to high persistence and sorption.
River/Harbor Sediment (industrialized area)500 - 10,000+Acts as a final sink for contaminants from runoff and atmospheric deposition, with very strong binding to sediment organic carbon.

Atmospheric Transport and Deposition Mechanisms

The atmospheric transport of this compound is intrinsically linked to the dynamics of the aerosols to which it is bound. Since it is predominantly associated with fine particulate matter (PM₂.₅), it can remain suspended in the atmosphere for days to weeks. This allows for long-range atmospheric transport (LRAT) over hundreds to thousands of kilometers, far from its original emission source. The detection of this compound in remote ecosystems like the Arctic and high-altitude mountain lakes is direct evidence of this phenomenon.

Removal from the atmosphere occurs via two primary deposition mechanisms:

Dry Deposition: The gravitational settling of particles or their impaction on surfaces (e.g., vegetation, buildings). This process is more significant for larger particles and is a continuous removal pathway.

Wet Deposition: The scavenging of aerosol particles by precipitation, including rain, snow, and fog. Wet deposition is a highly efficient mechanism for cleansing the atmosphere of fine particles and is often the dominant pathway for delivering particle-bound this compound to terrestrial and aquatic surfaces.

Degradation Pathways in Environmental Matrices

While this compound is a persistent compound, it can undergo degradation, primarily through photochemical reactions in the atmosphere and sunlit surface waters.

Photodegradation is a significant abiotic transformation process for this compound. This can occur through two main pathways:

Direct Photolysis: The molecule directly absorbs ultraviolet (UV) radiation from sunlight, which elevates it to an excited state, potentially leading to bond cleavage and structural transformation.

Indirect Photolysis (Photo-oxidation): This is often the more dominant and rapid pathway. This compound reacts with highly reactive oxidant species that are photochemically generated in the environment. In the atmosphere, the most important oxidants are the hydroxyl radical (•OH) during the day, the nitrate (B79036) radical (NO₃•) at night, and ozone (O₃). The reaction with the hydroxyl radical is considered the primary atmospheric daytime sink for most PAHs, including this compound.

The products of these photodegradation reactions are typically more polar, oxygenated compounds. A well-documented class of transformation products for this compound are This compound-quinones . These quinones are formed by the addition of oxygen atoms across the aromatic rings and are of environmental interest as they can retain chemical activity.

Table 4: Summary of this compound Photodegradation Pathways
PathwayEnvironmental CompartmentKey Reactants / ConditionsPrimary Transformation Products
Direct PhotolysisAtmosphere (on particles), Surface WaterUV radiation (sunlight)Various isomeric transformation products.
Indirect Photolysis (Daytime)AtmosphereHydroxyl radical (•OH)Hydroxylated intermediates, this compound-quinones.
Indirect Photolysis (Nighttime)AtmosphereNitrate radical (NO₃•)Nitro-phenylfluoranthene derivatives.
Indirect Photolysis (Ozonolysis)AtmosphereOzone (O₃)Oxygenated products, including quinones.

Biodegradation by Microbial Communities and Enzymes

The persistence of polycyclic aromatic hydrocarbons (PAHs) like this compound in the environment is significantly mitigated by the metabolic activities of diverse microbial communities. Both bacteria and fungi have demonstrated the ability to degrade and, in some cases, completely mineralize PAHs, utilizing them as a source of carbon and energy. The biodegradation of complex PAHs is a critical natural attenuation process.

Microbial communities in contaminated soils and sediments harbor a variety of genera capable of initiating PAH degradation. Fungi, particularly from the Ascomycota phylum such as Aspergillus, Trichoderma, and Talaromyces, are noted for their capacity to break down these complex molecules. mdpi.com Ligninolytic fungi are also well-documented for their effective degradation of PAHs. mdpi.com Bacterial degradation has been observed in numerous species, with strains of Stenotrophomonas maltophilia being capable of degrading high molecular weight PAHs. nih.gov The initial step in the aerobic biodegradation of PAHs by bacteria is typically the oxidation of the aromatic ring by a dioxygenase enzyme, which introduces two hydroxyl groups to form a cis-dihydrodiol. In contrast, non-ligninolytic fungi often employ cytochrome P450 monooxygenases to form arene oxides, which are then enzymatically hydrated to trans-dihydrodiols.

Following the initial hydroxylation, the degradation pathways diverge but generally converge towards ring cleavage. Dihydrodiols undergo further enzymatic reactions, leading to the opening of the aromatic ring. This is a critical step, often catalyzed by dioxygenase enzymes that perform either ortho- or meta-cleavage of the dihydroxylated ring. nih.gov These cleavage reactions yield aliphatic products that can then be funneled into central metabolic pathways, such as the β-ketoadipate pathway, to be completely mineralized to carbon dioxide and water. mdpi.com For instance, studies on the degradation of the parent compound fluoranthene (B47539) have identified pathways proceeding through intermediates like 9-fluorenone-1-carboxylic acid, which is further metabolized to phthalic acid and other compounds that can enter the tricarboxylic acid (TCA) cycle. mdpi.com The complexity of these metabolic pathways highlights the versatility of microbial enzymes in transforming persistent organic pollutants. nih.gov

Table 1: Key Microbial Genera and Enzymes in PAH Biodegradation

Microbial Group Key Genera Key Enzymes Involved Initial Reaction
Bacteria Stenotrophomonas, Pseudomonas, Alcaligenes Dioxygenases, Dehydrogenases Dioxygenation to form cis-dihydrodiols

| Fungi | Aspergillus, Trichoderma, Talaromyces, Pleurotus | Cytochrome P450 Monooxygenases, Laccases, Peroxidases | Monooxygenation to form arene oxides/trans-dihydrodiols |

Chemical Degradation Processes in Water and Soil

In addition to biodegradation, this compound is subject to abiotic chemical degradation processes in the environment, primarily photolysis and hydrolysis. These processes are crucial in determining the compound's persistence, particularly in aquatic systems and the upper layers of soil.

Photolysis is the degradation of a chemical due to the absorption of light energy. For PAHs like this compound, this can occur through two mechanisms. Direct photolysis involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent breakdown. Indirect photolysis occurs when other substances in the environment, known as sensitizers (e.g., humic substances), absorb light and produce highly reactive transient species, such as hydroxyl radicals (•OH) and singlet oxygen, which then react with and degrade the this compound. The rate of photolysis is influenced by several factors, including light intensity, water clarity, depth of the water column, and the presence of quenching or sensitizing materials. nih.govmdpi.com

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis for many organic compounds is significantly dependent on the pH and temperature of the surrounding medium. nih.govwur.nlnih.gov While the carbon-carbon bonds of the aromatic rings in this compound are generally resistant to hydrolysis under typical environmental conditions, this process can become more relevant for substituted PAHs or their degradation intermediates.

In soil environments, the fate of this compound is further complicated by its interaction with soil particles. mdpi.com this compound is a hydrophobic compound and is expected to adsorb strongly to soil organic matter. chemsafetypro.com This adsorption can reduce its availability for both photolysis at the soil surface and hydrolysis in the soil porewater. The extent of degradation is therefore influenced by soil characteristics such as organic carbon content, texture, and moisture levels. mdpi.com

Table 2: Factors Influencing Chemical Degradation of this compound

Degradation Process Influencing Factors in Water Influencing Factors in Soil
Photolysis Light intensity, Water depth, Turbidity, Presence of sensitizers (e.g., humic acids) Soil moisture, Light exposure at the surface, Soil composition

| Hydrolysis | pH, Temperature, Presence of catalysts | Soil pH, Temperature, Porewater content |

Bioaccumulation and Biomagnification Mechanisms in Environmental Food Webs

The concepts of bioaccumulation and biomagnification are central to understanding the environmental risk of persistent and lipophilic compounds like this compound. albert.io These processes describe how certain chemicals can become concentrated in living organisms, reaching levels much higher than those in the surrounding environment.

Bioaccumulation refers to the net uptake of a contaminant by an organism from all environmental sources, including water, air, and food. albert.iocimi.org It occurs when the rate of absorption of a substance exceeds the rate of its elimination (through metabolic breakdown or excretion). epa.gov this compound, being a lipophilic (fat-soluble) molecule, has a high affinity for the fatty tissues of organisms. fjc.gov When an organism is exposed to this compound, the compound is readily absorbed and stored in lipids, leading to its gradual accumulation in the body over time. fjc.gov The bioconcentration factor (BCF) is a common metric used to quantify the potential for a chemical to accumulate in an aquatic organism from the water. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state. ca.govcefic-lri.org

Biomagnification , also known as trophic magnification, is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. cimi.orgepa.gov This mechanism begins when organisms at the bottom of the food chain, such as plankton or small invertebrates, bioaccumulate this compound from their environment. When these organisms are consumed by a predator, the accumulated this compound is transferred to the predator's tissues. Because the predator consumes multiple contaminated prey items and the toxin is not easily eliminated, the concentration of this compound becomes more concentrated at this next trophic level. This process continues up the food chain, often resulting in the highest concentrations in top predators, such as large fish, marine mammals, and predatory birds. epa.gov

Table 3: Illustrative Example of this compound Biomagnification in a Simplified Aquatic Food Web

Trophic Level Organism This compound Concentration in Organism (relative units)
Environment Water 1
Primary Producer Phytoplankton 100
Primary Consumer Zooplankton 1,000
Secondary Consumer Small Fish 10,000

| Tertiary Consumer | Large Fish | 100,000 |

Environmental Fate Modeling and Predictive Studies

Environmental fate models are indispensable computational tools for predicting the distribution, transport, and ultimate fate of chemicals like this compound in the environment. researchgate.netrsc.org These models integrate information on a chemical's intrinsic properties, its release into the environment, and the characteristics of the environmental system to provide quantitative estimates of its concentrations in various environmental compartments such as air, water, soil, and biota. researchgate.netmdpi.com

The primary purpose of these models is to improve the understanding of a chemical's behavior on a larger scale and to predict the potential long-term impacts of its release. researchgate.net For a substance like this compound, fate models can help identify the environmental compartments where it is likely to accumulate, its expected persistence, and the potential for long-range transport.

A critical component of these models is the set of input parameters that describe the chemical's physical and chemical properties, as well as its interactions with the environment. Key parameters for modeling the fate of this compound include its octanol-water partition coefficient (Kow), water solubility, vapor pressure, and degradation half-lives in various media (air, water, soil). brieflands.comnih.gov One of the most important parameters for predicting its behavior in soil and sediment is the organic carbon-water partition coefficient (Koc). chemsafetypro.com The Koc value indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. chemsafetypro.combrieflands.com A high Koc value for this compound would suggest that it will be relatively immobile in soil and will tend to partition from the water column into the sediment in aquatic systems. nih.gov

Various types of environmental fate models exist, ranging from simple, single-compartment models to complex, multimedia models that consider multiple compartments and the transfer of the chemical between them. mdpi.com These predictive studies are crucial for risk assessment, helping to identify potential exposure pathways and to guide monitoring and regulatory efforts. rsc.orgnih.gov

Table 4: Key Input Parameters for Environmental Fate Modeling of this compound

Parameter Category Specific Parameter Description and Importance
Physicochemical Properties Octanol-Water Partition Coefficient (Kow) Measures lipophilicity; predicts bioaccumulation potential.
Water Solubility (S) Affects concentration in aquatic systems and mobility in soil.
Vapor Pressure Determines the tendency to partition into the atmosphere.
Partitioning Coefficients Organic Carbon-Water Partition Coefficient (Koc) Predicts sorption to soil and sediment, affecting mobility. chemsafetypro.combrieflands.com
Bioconcentration Factor (BCF) Ratio of chemical concentration in an organism to that in water; used in bioaccumulation models. ca.gov
Degradation Rates Biodegradation Half-Life Rate of breakdown by microorganisms in soil, water, and sediment.
Photolysis Half-Life Rate of breakdown by sunlight in water and on surfaces.

Advanced Analytical Methodologies for Phenylfluoranthene Detection and Quantification

Advanced Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, is pivotal in separating phenylfluoranthenes from complex mixtures prior to their detection and quantification. The choice of chromatographic technique is largely dictated by the volatility and complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenylfluoranthenes. thermofisher.comwikipedia.org In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. thermofisher.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the column walls. ucm.es As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly specific identification and quantification. wikipedia.orgucm.es

The effectiveness of GC-MS for phenylfluoranthene analysis is demonstrated in its application to various fields, including environmental monitoring and food safety. thermofisher.com For instance, GC-MS is employed in the analysis of PAHs in crude oil, air, water, and soil samples. thermofisher.com The technique's high sensitivity and selectivity make it a "gold standard" for forensic substance identification. wikipedia.org However, the high temperatures used in the GC injection port can sometimes lead to the thermal degradation of less stable molecules. wikipedia.org

Key parameters in a GC-MS analysis of phenylfluoranthenes include the type of capillary column, the temperature program of the oven, and the ionization mode of the mass spectrometer. A typical GC-MS method for PAHs might utilize a low-polarity capillary column and electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp. 60°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile and Complex Mixtures

For non-volatile this compound derivatives and highly complex sample matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique. thermofisher.comchromatographyonline.com LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase packed in a column. thermofisher.com This technique is particularly suitable for large, polar, or thermally unstable molecules that are not amenable to GC analysis. thermofisher.com

In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.commeasurlabs.com The first mass spectrometer (MS1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2). measurlabs.com This two-stage mass analysis provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. measurlabs.comresearchgate.net

LC-MS/MS is widely applied in fields like pharmacokinetics, proteomics, and the analysis of food contaminants. thermofisher.commeasurlabs.com The technique's ability to handle complex mixtures makes it invaluable for analyzing phenylfluoranthenes in challenging samples such as biological fluids and food extracts. nih.govnih.govucl.ac.uk The development of methods for the qualitative and quantitative analysis of complex lipid mixtures demonstrates the power of LC-MS. nih.gov

Table 2: Key Features of LC-MS/MS for this compound Analysis

FeatureDescription
Separation High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for efficient separation of complex mixtures. thermofisher.com
Ionization Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for gentle ionization of non-volatile compounds. thermofisher.com
Mass Analysis Tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. measurlabs.com
Applications Analysis of non-volatile this compound derivatives, metabolites in biological matrices, and contaminants in food. thermofisher.comnih.gov

High-Resolution Liquid Chromatography Coupled with High-Resolution Mass Spectrometry

The coupling of high-resolution liquid chromatography (HR-LC), often ultra-high performance liquid chromatography (UHPLC), with high-resolution mass spectrometry (HRMS) represents the cutting edge in the analysis of complex chemical mixtures. upf.edunih.gov This powerful combination provides exceptional separation efficiency and highly accurate mass measurements, enabling the confident identification of unknown compounds and the precise quantification of target analytes in the most challenging matrices. nih.govmdpi.com

UHPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. thermofisher.com HRMS instruments, such as Orbitrap and time-of-flight (ToF) mass spectrometers, can measure mass-to-charge ratios with very high precision (typically < 5 ppm mass accuracy). chromatographyonline.com This high mass accuracy allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown this compound metabolites or degradation products. frontiersin.org

The application of UHPLC-HRMS is expanding rapidly in fields such as metabolomics, environmental analysis, and food safety. upf.educhromatographyonline.com It allows for untargeted screening of a wide range of compounds, providing a more comprehensive picture of the chemical composition of a sample. chromatographyonline.com For this compound analysis, UHPLC-HRMS can be used to identify novel metabolites in biological systems or to screen for a broad range of PAHs and their derivatives in environmental samples with a high degree of confidence. upf.edu

Sample Preparation Strategies for Environmental and Complex Matrices

The analysis of phenylfluoranthenes in environmental and other complex matrices is often hindered by the low concentration of the target analytes and the presence of interfering substances. nih.gov Therefore, effective sample preparation is a critical step to isolate and concentrate the phenylfluoranthenes and remove matrix components that can suppress or enhance the analytical signal. nih.govchromatographyonline.com

Microextraction Techniques

In recent years, there has been a significant shift towards the use of microextraction techniques, which are miniaturized sample preparation methods that use minimal amounts of solvents and reagents. mdpi.comanalchemres.orgijrpc.com These techniques are not only more environmentally friendly but also offer high enrichment factors and can be easily automated. mdpi.com

Several microextraction techniques are applicable to the analysis of phenylfluoranthenes:

Solid-Phase Microextraction (SPME): This technique involves the use of a fused silica (B1680970) fiber coated with a stationary phase. sigmaaldrich.comchromatographyonline.com The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes partition into the coating. sigmaaldrich.comchromatographyonline.com The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. chromatographyonline.com SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile phenylfluoranthenes in water and air samples. sigmaaldrich.com

Stir-Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent material. frontiersin.org This results in higher extraction efficiency and sensitivity, especially for less soluble analytes. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. mdpi.com The large surface area between the fine droplets of the extraction solvent and the sample leads to very fast extraction of the analytes. mdpi.com This technique is simple, rapid, and provides high enrichment factors.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique utilizes a porous hollow fiber to contain the extraction solvent. mdpi.com The analytes diffuse from the sample through the pores of the fiber and into the extraction solvent. HF-LPME offers excellent clean-up and high enrichment factors. mdpi.com

Matrix Interference Mitigation

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in quantitative analysis, particularly in LC-MS. nih.govrsc.org Several strategies can be employed to mitigate matrix interference:

Improved Sample Clean-up: The most direct approach is to remove the interfering compounds through more effective sample preparation. chromatographyonline.compittcon.org This can involve techniques like solid-phase extraction (SPE), which uses a solid sorbent to retain either the analytes of interest or the interfering matrix components. ijrpc.combioanalysis-zone.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the phenylfluoranthenes from the matrix components can significantly reduce interference. chromatographyonline.com This may involve using a different column chemistry or modifying the mobile phase gradient.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed. drawellanalytical.com This helps to compensate for the matrix effects, as the standards and the samples will experience similar signal suppression or enhancement.

Use of Internal Standards: An isotopically labeled internal standard, which has the same chemical properties as the analyte but a different mass, can be added to the sample before extraction. drawellanalytical.com Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals can be used for accurate quantification.

Dilution: Simply diluting the sample extract can sometimes reduce the concentration of interfering compounds to a level where they no longer cause significant matrix effects. chromatographyonline.comdrawellanalytical.com However, this approach may compromise the sensitivity of the analysis if the analyte concentration is already low. chromatographyonline.com

By combining advanced chromatographic separation techniques with robust sample preparation strategies, it is possible to achieve accurate and reliable detection and quantification of phenylfluoranthenes in a wide range of complex matrices.

Development of Novel Sensors and Biosensors for this compound

The detection of specific polycyclic aromatic hydrocarbons (PAHs) like this compound necessitates the development of highly sensitive and selective analytical tools. medcraveonline.com Traditional methods, while accurate, can be time-consuming and require extensive laboratory infrastructure. medcraveonline.comnih.gov Consequently, significant research has focused on novel sensors and biosensors that offer rapid, cost-effective, and potentially portable solutions for environmental and biomedical analysis. medcraveonline.comrepec.org These modern sensing platforms are often based on unique biological or synthetic recognition elements coupled with advanced signal transduction mechanisms. medcraveonline.commdpi.com The primary categories of these emerging technologies include optical/fluorescent sensors and electrochemical sensors, each employing distinct principles to achieve analyte detection. medcraveonline.comnih.gov

Optical and Fluorescent Sensor Design

Optical and fluorescent sensors represent a prominent and rapidly advancing area in chemical detection, prized for their high sensitivity and diverse application potential. mdpi.comthno.org These sensors operate by transducing a molecular recognition event into a measurable optical signal, such as a change in light absorbance, but more commonly, a change in fluorescence intensity, wavelength, or lifetime. mdpi.comnih.gov The design of these sensors often incorporates highly specific recognition elements with advanced photoluminescent materials. mdpi.com

A key strategy in fluorescent sensor design involves the use of Molecularly Imprinted Polymers (MIPs) . MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a target molecule, in this case, this compound. mdpi.commdpi.com The imprinting process creates cavities that can selectively rebind the target analyte from a complex mixture. mdpi.com When combined with fluorescent reporters, the binding of this compound to the MIP can trigger a change in the fluorescence signal, enabling quantification. mdpi.com

Quantum Dots (QDs) are another cornerstone of modern fluorescent sensor design. nih.govespublisher.com These semiconductor nanocrystals possess exceptional optical properties, including high brightness, photostability, and size-tunable emission spectra. nih.govnih.govmdpi.com QD-based sensors for PAHs can operate through mechanisms like Förster Resonance Energy Transfer (FRET), where the binding of the analyte modulates the energy transfer between a QD donor and an acceptor molecule, resulting in a detectable change in fluorescence. mdpi.com Another approach is fluorescence quenching, where the analyte's interaction with the QD surface passivates trap states or otherwise alters electron-hole recombination pathways, leading to either an enhancement ("turn-on") or a decrease ("turn-off") of the fluorescence signal. rsc.org For instance, a "turn-on" sensor using thioglycolic acid-capped ZnS:Mn/ZnS QDs was developed for creatinine (B1669602), where binding passivated surface traps and enhanced emission. rsc.org

Research has also explored the use of fluoranthene-based fluorophores themselves as sensing materials. A novel sensor based on a substituted fluoranthene (B47539) derivative demonstrated remarkable sensitivity for detecting nitroaromatic explosives through fluorescence quenching. nih.gov The mechanism involves the analyte entering a cavity formed by the substituted phenyl rings of the fluoranthene structure, leading to a static quenching process. nih.gov This highlights the potential for designing sensors where the core structure of the target class of molecules is used to create a highly specific binding site. nih.gov

Table 1: Comparison of Optical and Fluorescent Sensor Designs for PAH Detection

Sensor TypeOperating PrincipleKey ComponentsAdvantagesExample Application / Finding
Molecularly Imprinted Polymer (MIP) SensorSelective rebinding of the target analyte to pre-designed cavities, causing a change in an optical signal. mdpi.commdpi.comTemplate molecule (e.g., this compound), functional monomers, cross-linker, fluorescent reporter. mdpi.comHigh selectivity and stability, robustness in harsh chemical environments. austinpublishinggroup.comMIP-based sensors can be coupled with various transducers for optical or electrochemical readouts. mdpi.comnih.gov
Quantum Dot (QD) SensorFluorescence quenching or enhancement (turn-on/off) upon analyte interaction; Förster Resonance Energy Transfer (FRET). mdpi.comrsc.orgSemiconductor nanocrystals (e.g., CdTe, ZnS), surface ligands. nih.govmdpi.comHigh photostability, brightness, and tunable emission spectra. nih.govnih.govA QD-based sensor for creatinine demonstrated a detection limit of 7.25 nM. rsc.org
Fluorophore-Based ChemosensorFluorescence quenching upon interaction between the analyte and the fluorophore. nih.govSpecifically synthesized fluorescent molecules (e.g., substituted fluoranthenes). nih.govHigh sensitivity, potential for constructing portable optical devices. nih.govA fluoranthene-based sensor detected trinitrotoluene with a limit of 1.15 fg cm⁻² in contact mode. nih.gov

Electrochemical Sensor Principles and Applications

Electrochemical sensors provide a powerful alternative to optical methods, offering high sensitivity, rapid response times, and amenability to miniaturization for portable, low-cost devices. mdpi.comnih.gov These sensors function by converting the chemical interaction between the analyte and an electrode into a measurable electrical signal, such as current (amperometry/voltammetry), potential (potentiometry), or impedance/conductance. mdpi.comnih.gov

The development of electrochemical sensors for PAHs often involves modifying the electrode surface to enhance selectivity and sensitivity. utm.my One innovative approach is the use of DNA-based biosensors . These sensors leverage the interaction between PAHs and DNA immobilized on an electrode surface. researchgate.netunite.it The principle relies on the fact that PAHs can intercalate into or bind with DNA, which can be detected by monitoring the oxidation signal of guanine (B1146940) bases or by using other electrochemical indicators. researchgate.net For example, a decrease in the guanine oxidation peak can signal the presence and concentration of the interacting PAH. researchgate.net

Similar to optical sensors, Molecularly Imprinted Polymers (MIPs) are extensively used in electrochemical sensor development. utm.my A MIP film can be coated onto an electrode surface, creating a selective recognition layer. austinpublishinggroup.com When the target this compound binds to the imprinted cavities, it can alter the electrochemical properties of the electrode/electrolyte interface. nih.gov This change, such as a variation in charge-transfer resistance, can be measured using techniques like electrochemical impedance spectroscopy (EIS), providing a quantitative analysis of the analyte. nih.gov

The primary electrochemical detection principles include:

Amperometry/Voltammetry : These methods measure the current resulting from the oxidation or reduction of the analyte at a specific applied potential. mdpi.com The measured current is directly proportional to the analyte's concentration. nih.gov They are known for high sensitivity and the ability to detect multiple analytes simultaneously. nih.gov

Potentiometry : This technique measures the change in potential at an electrode surface when there is no current flowing. nih.gov It is often used with ion-selective electrodes but can be adapted for biosensing applications. nih.gov

Impedance/Conductometry : Electrochemical Impedance Spectroscopy (EIS) measures the opposition to alternating current as a function of frequency. nih.gov It is highly effective for detecting binding events at the electrode surface, as the binding of an analyte like this compound to a recognition layer (e.g., MIP or DNA) alters the impedance characteristics of the interface. nih.gov

Table 2: Principles and Applications of Electrochemical Sensors for PAH Detection

PrincipleDescriptionRecognition Element ExampleApplication/Finding
Amperometry/ VoltammetryMeasures current from redox reactions of the analyte at a controlled potential. mdpi.comnih.govDNA, Molecularly Imprinted Polymers (MIPs). utm.myresearchgate.netDNA biosensors have been used to detect PAHs like benzo[a]anthracene by monitoring the variation in the guanine oxidation signal. researchgate.net
PotentiometryMeasures the potential difference between two electrodes at near-zero current. nih.govIon-selective membranes, antibodies. nih.govWhile widely used for ions, its application in PAH detection is less common due to generally lower sensitivity compared to amperometry. nih.gov
Electrochemical Impedance Spectroscopy (EIS)Measures the impedance of the electrode/electrolyte interface upon analyte binding. nih.govMIPs, DNA, Aptamers. nih.govmdpi.comAn effective technique to probe the interactions between a bioreceptor immobilized on an electrode and the target analyte. nih.gov

Quality Assurance and Quality Control in this compound Analysis

A robust QA/QC program in a laboratory analyzing this compound involves several key components:

Internal Quality Control : These are procedures undertaken by the laboratory to continuously monitor its own operations and results. fao.org This includes the regular analysis of method blanks to check for contamination, laboratory duplicates to assess precision, and matrix spikes (samples with a known amount of this compound added) to evaluate accuracy and recovery. epa.gov Establishing warning and control limits for these QC samples helps to identify when the analytical process may be deviating from acceptable performance. epa.gov

External Quality Control : This involves assessing a laboratory's performance through comparison with external benchmarks. fao.org The most common form is participation in Proficiency Testing (PT) schemes or Inter-laboratory Comparison (ILC) studies. fao.orgsyke.fi In these studies, a coordinating body distributes identical, homogenous samples to multiple laboratories, and the results are compared to a reference value or to the consensus value of the participating labs. fao.orgnpl.co.uk This provides an independent evaluation of a laboratory's analytical competence. syke.fi

Use of Certified Reference Materials (CRMs) : CRMs are highly characterized and homogenous materials with a certified concentration value for specific analytes, such as this compound. sigmaaldrich.comfluxana.com They are produced by national metrology institutes or accredited producers under ISO 17034. sigmaaldrich.comfluxana.com Analyzing CRMs alongside routine samples is crucial for validating analytical methods and ensuring the traceability of measurement results to a recognized standard. sigmaaldrich.com

Inter-laboratory studies for PAHs have shown the importance of stringent QA/QC. For example, a study involving the analysis of PAHs in certified sediment samples by three laboratories showed acceptable results, with relative standard deviations (RSDs) ranging from 4.0% to 24.0% for one sample and 5.4% to 27.9% for another. jeaht.org Another ILC for PAHs in reference solutions dispatched to five laboratories revealed considerable deviation between some participants, underscoring the challenges in achieving comparability and the need for consistent adherence to standardized methods and QA/QC protocols. npl.co.uk The European Human Biomonitoring Initiative (HBM4EU) also utilized ILCs and External Quality Assurance Schemes (EQUAS) to ensure the accuracy and comparability of data on PAH metabolites from participating labs across Europe. fau.de

Table 3: Example of Inter-laboratory Comparison Results for PAH Analysis in a Certified Sediment Sample (IAEA-383)

ParameterDescriptionObserved Range
Concentration RangeThe range of concentrations for various PAHs measured in the sediment sample. jeaht.org16.0 ng/g - 290.0 ng/g
Relative Standard Deviation (RSD)The range of RSDs across the participating laboratories for the different PAHs analyzed, indicating the level of agreement. jeaht.org4.0% - 24.0%
Overall AssessmentThe results reported by the three participating laboratories were deemed acceptable. jeaht.orgAcceptable

Applications of Phenylfluoranthene in Materials Science and Advanced Technologies

Phenylfluoranthene as Building Blocks for Polymeric Materials

The incorporation of fluoranthene (B47539) and its derivatives, including this compound, into polymeric structures is a strategy to develop materials with enhanced thermal stability, and specific optoelectronic properties. While the direct polymerization of this compound is not widely documented, research on related structures provides insight into its potential as a polymeric building block.

The chemical oxidative polymerization of fluoranthene (FA) itself has been shown to produce polyfluoranthene (PFA), a conjugated aromatic polymer. researchgate.net The properties of such polymers can be tuned through the synthesis conditions. For example, the electrical conductivity of PFA can be adjusted from 6.4×10⁻⁶ to 0.074 S·cm⁻¹ by doping with agents like HCl or iodine. researchgate.net

Furthermore, the introduction of phenyl substituents into other polyaromatic backbones, such as in polyfluorenes, has been a successful strategy for creating stable and efficient materials for light-emitting applications. researchgate.netchalmers.se For instance, poly(9,9-bis(4'-hexyloxyphenyl)fluorene) demonstrates high photoluminescence efficiency in the blue spectral region. researchgate.netchalmers.se This suggests that incorporating phenyl groups, as is inherent in this compound, into a polymer backbone could be a viable method to modify and improve the material's properties for specific applications.

A notable example involves the creation of a 3-phenylfluoranthene-modified graphitic carbon nitride (g-C₃N₄) derivative. scholaris.camdpi.com This material, synthesized via thermal polymerization, is a metal-free polymeric conjugated semiconductor. mdpi.com The modification with the 3-phenylfluoranthene moiety results in a highly luminescent material with a photoluminescence quantum yield (PLQY) of up to 36.7% and high thermal stability, with a decomposition temperature (Td) of up to 491 °C. mdpi.com This hybrid material effectively functions as a rare-earth-free phosphor. scholaris.camdpi.com

Additionally, asymmetric 2,3-fluoranthene imide building blocks, which can be considered derivatives, have been synthesized to create regioregular semiconductors. wikipedia.org These molecules can be transformed into insoluble polymeric materials upon thermal treatment, highlighting the potential of functionalized fluoranthene cores in creating robust, high-performance polymers. wikipedia.orgrsc.org

Integration into Organic Electronic Devices

Organic electronics leverage the properties of carbon-based materials to create devices like displays, transistors, and solar cells. chemrxiv.orgnih.gov this compound derivatives have been investigated for their potential to enhance the performance of these devices due to their inherent electronic and photoluminescent properties.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, the unique fluorescence characteristics of fluoranthene derivatives are particularly valuable. rsc.org this compound's structure contributes to materials with desirable properties for light-emitting layers.

A 3-phenylfluoranthene-modified g-C₃N₄ derivative has been successfully used as a greenish-yellow-emitting phosphor to fabricate high-performance white LEDs when combined with a red-emitting phosphor and a blue light chip. mdpi.comnih.gov The resulting LEDs can achieve a high color rendering index (CRI), with some devices exceeding 85, and produce good-quality white light. mdpi.com

Another approach involves using this compound derivatives as part of the host or emissive material in the OLED stack. A patent describes the use of N-(naphthalene-2-yl)-N-phenylfluoranthene-3-amine as a material for organic electroluminescent devices, highlighting its utility in this application. mdpi.com Furthermore, fluoranthene-based materials, including 3-phenylfluoranthene, have been identified as promising electron transport materials for OLEDs. rsc.org Research has also shown that a tetraphenylethene-appended fluoranthene (TPE-FLA) can be used to create high-efficiency non-doped fluorescence OLEDs. perovskite-info.com

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics. ontosight.ai The performance of an OFET is highly dependent on the semiconductor material used in its channel. This compound derivatives have been explored as potential semiconductors in these devices.

For instance, a new π-acceptor imide building block, 2,3-fluoranthene imide, has been used to synthesize regioregular small molecules for OFETs. wikipedia.org By tuning the orientation of the imide group and the chemical bridge, the charge-carrying properties can be modulated. One such derivative, with an outward imide orientation and a thiophene (B33073) bridge, exhibited p-type semiconductor behavior with a maximum hole mobility of 0.026 cm² V⁻¹ s⁻¹. wikipedia.org By using a fluorinated thiophene bridge, the material could be converted into an n-type semiconductor. wikipedia.org These results demonstrate that the fluoranthene core, functionalized with groups that can include phenyl rings, is a promising scaffold for designing high-mobility organic semiconductors.

Derivative FamilyLinkageCarrier TypeMax. Mobility (cm² V⁻¹ s⁻¹)
F3 (outward imide) Thiophenep-type (hole)0.026
F1 (inward imide) Thiophenep-type (hole)~2.6 x 10⁻⁶
F4 (outward imide) Fluorinated Thiophenen-type (electron)~3.34 x 10⁻⁵
F2 (inward imide) Fluorinated Thiophenen-type (electron)~1.43 x 10⁻⁴
Data sourced from research on asymmetric 2,3-fluoranthene imide building blocks for semiconductors. wikipedia.org

Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, offer a lightweight and potentially low-cost alternative to traditional silicon-based solar cells. energy.govresearchgate.net The efficiency of OPVs relies on the properties of the electron donor and acceptor materials in the active layer. energy.gov While fluoranthene derivatives have been investigated as potential non-fullerene acceptors, specific research focusing on this compound in OPV applications is limited.

One study investigated 1,6,7,10-tetramethylfluoranthene (B1602176) as a non-fullerene acceptor, which, when blended with the donor polymer P3HT, yielded a power conversion efficiency (PCE) of up to 0.71%. rsc.org Although this is not a this compound, it indicates the potential of the fluoranthene core in photovoltaic applications. The broader field of OPVs extensively studies various organic materials, including fullerene derivatives and other non-fullerene acceptors, to improve efficiency and stability. nih.govfrontiersin.orgrsc.org The unique electronic properties of this compound suggest it could be a candidate for future research in this area, but as of now, its role in OPVs is not well-established in the available literature.

Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte, making them highly useful for detection and imaging. rsc.org The inherent strong fluorescence of the fluoranthene core makes its derivatives excellent candidates for developing highly sensitive chemical sensors. researchgate.net

A key application is the detection of nitroaromatic compounds (NACs), which are common components of explosives. rsc.org A novel fluoranthene-based fluorescent sensor, 7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene, has demonstrated remarkable sensitivity to NACs through fluorescence quenching. rsc.org This sensor achieves extremely low detection limits, particularly in contact mode on thin-layer silica (B1680970) plates. rsc.org

AnalyteDetection MethodReported Detection Limit
Trinitrotoluene (TNT) Contact Mode1.15 fg cm⁻²
Picric Acid (PA) Contact Mode1.15 fg cm⁻²
Picric Acid (PA) Solution-Phase2-20 ppb
Data sourced from research on fluoranthene-based fluorescent chemosensors for nitroaromatics. rsc.org

The quenching mechanism is static in nature, and the sensing process is reversible. rsc.org The design, featuring substituted phenyl rings, creates a cavity where analyte molecules can bind, stabilized by intermolecular interactions. rsc.org This makes such sensors promising for portable optical devices for on-site explosive detection. rsc.org

In addition to explosives, polyfluoranthene (PFA) itself has been utilized as a chemosensor. researchgate.net A sensor based on PFA showed highly selective sensitivity for the detection of ferric ions (Fe³⁺) in aqueous solutions, with its fluorescence being almost completely quenched by Fe³⁺ while being largely unaffected by other common metal ions. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. wikipedia.org Self-assembly is the process by which these molecules spontaneously form ordered structures. mie-u.ac.jp The rigid, aromatic nature of this compound makes it an interesting building block for designing molecules that can self-assemble into complex, functional architectures.

Research has shown that derivatives of fluoranthene can self-assemble into well-defined nanostructures. For example, one derivative has been observed to form 1D nanofibers in organic gels, driven by H-aggregate formation which indicates strong electronic coupling between the molecules. rhhz.net

While direct studies on the self-assembly of simple this compound are not abundant, research on related structures provides valuable insights. The study of N,N'-dithis compound imide (DPFI) derivatives explores their structural, electronic, optical, and supramolecular properties. scholaris.ca The arrangement of these molecules in the solid state is governed by intermolecular forces, leading to specific crystal packing and supramolecular organization.

Furthermore, studies on other aromatic systems highlight the role of phenyl groups in directing self-assembly. In tetrathiafulvalene (B1198394) (TTF) derivatives, fluorinated phenyl groups guide the formation of 2D nanostructures through specific C–F···H interactions. rhhz.net This demonstrates that functionalization of the phenyl ring on a this compound core could be a powerful tool to control its self-assembly into desired supramolecular structures, such as liquid crystals or gels, for advanced material applications. rsc.orgnih.gov

Catalyst Ligands and Supports in Organic Synthesis

The integration of specific molecular scaffolds as ligands for metal catalysts is a cornerstone of modern organic synthesis, enabling high efficiency, selectivity, and control over a vast array of chemical transformations. Ligands, often phosphorus- or nitrogen-based, coordinate to a central metal atom, modifying its electronic and steric properties to tune its catalytic activity. umb.edud-nb.inforesearchgate.net Similarly, solid supports are crucial for heterogenizing catalysts, which simplifies purification and allows for catalyst recycling. rsc.orgrsc.org

Despite the rich electronic nature and structural rigidity of the this compound framework, its application as a direct ligand or a support material for catalysts in organic synthesis is not a widely documented area in scientific literature. Extensive searches for this compound-based phosphine (B1218219) ligands or its use as a foundational support structure for catalytic systems have not yielded specific research findings. While many catalytic methods are employed to synthesize fluoranthene and this compound derivatives, beilstein-journals.org the reverse role—where this compound itself facilitates catalysis—appears to be a nascent or underexplored field of investigation. The development of such applications could be a potential future research direction, leveraging the compound's polycyclic aromatic system to potentially influence the outcomes of catalytic reactions.

Advanced Photonic Materials Development

In contrast to its role in catalysis, the application of this compound in advanced photonic materials is a more developed and promising field. The inherent fluorescence of the fluoranthene moiety makes its derivatives prime candidates for use in optoelectronic devices, particularly in the development of phosphors for solid-state lighting. nih.govresearchgate.net

A significant area of research is the use of this compound derivatives as components in light-emitting diodes (LEDs). A notable example involves a 3-phenylfluoranthene-modified graphitic carbon nitride (g-C₃N₄) derivative, which functions as a highly efficient, metal-free phosphor for white LEDs (WLEDs). researchgate.net

Researchers synthesized this material, denoted as g-C₃N₄-PFA, by doping g-C₃N₄ with a 3-phenylfluoranthene derivative during thermal polymerization. researchgate.netuni-frankfurt.de The resulting material is a greenish-yellow emitting phosphor that can be excited by blue light chips. This g-C₃N₄-PFA demonstrates excellent properties for LED applications, including a high photoluminescence quantum yield (PLQY) of up to 36.7% and strong thermal stability, with a decomposition temperature (Td) recorded at 491 °C. researchgate.net

High-performance WLEDs were successfully fabricated by combining this novel greenish-yellow phosphor with a red-emitting phosphor (K₂SiF₆:Mn⁴⁺) and a blue LED chip. researchgate.net The quality of the white light produced by these devices was evaluated based on key performance metrics such as the Correlated Color Temperature (CCT) and the Color Rendering Index (CRI), which measures how accurately the light source reveals the colors of various objects. Several of the fabricated WLEDs exhibited a CRI above 80, a common benchmark for good color rendering, with some configurations reaching as high as 87.0. researchgate.net The chromaticity coordinates for most of these devices were close to the standard for pure white light (0.33, 0.33), confirming their potential for high-quality solid-state lighting applications. researchgate.net

The research highlights the successful use of a this compound derivative to create a stable and efficient metal-free phosphor, offering a promising alternative to traditional rare-earth-based phosphors used in WLEDs. researchgate.net

Research Findings on 3-Phenylfluoranthene-Modified g-C₃N₄ Phosphor for WLEDs

PropertyValue/FindingSource
Material 3-phenylfluoranthene-modified g-C₃N₄ (g-C₃N₄-PFA) researchgate.net
Emission Color Greenish-Yellow researchgate.net
Photoluminescence Quantum Yield (PLQY) Up to 36.7% researchgate.net
Thermal Decomposition Temperature (Td) 491 °C researchgate.net
WLED Configuration Blue LED chip + g-C₃N₄-PFA + K₂SiF₆:Mn⁴⁺ (red phosphor) researchgate.net
Highest Achieved Color Rendering Index (CRI) 87.0 researchgate.net
Target CIE Chromaticity Coordinates Approx. (0.33, 0.33) for standard white light researchgate.net

Interactions of Phenylfluoranthene with Biological Systems: Mechanistic Insights Strictly in Vitro and Molecular Level

Molecular Interactions with Enzymes and Proteins (e.g., Biotransformation Enzymes)

The biotransformation of xenobiotics like phenylfluoranthene is primarily a defense mechanism in which organisms modify foreign compounds to facilitate their excretion. openaccessjournals.com This process is largely mediated by a variety of enzymes. In vitro studies using model systems such as human liver microsomes (HLMs) are instrumental in identifying the specific enzymes and pathways involved. nih.govbioivt.com

The initial and most critical phase of this transformation is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes introduce oxygen into the PAH structure, typically through oxidation, making it more water-soluble but also potentially creating reactive intermediates. openaccessjournals.commdpi.com For PAHs, the most relevant CYP isoforms include CYP1A1, CYP1A2, CYP1B1, and members of the CYP3A family. nih.govcriver.comescholarship.org The interaction between this compound and these enzymes is governed by non-covalent forces such as hydrophobic interactions, hydrogen bonds, and van der Waals forces, which position the substrate within the enzyme's active site. nih.gov

Once a reactive metabolite is formed, Phase II enzymes act to conjugate it with endogenous molecules, further increasing its water solubility and preparing it for elimination. Key Phase II enzymes include Glutathione (B108866) S-Transferases (GSTs), UDP-Glucuronosyltransferases (UGTs), and Sulfotransferases (SULTs). openaccessjournals.com These enzymes transfer glutathione, glucuronic acid, or a sulfonate group, respectively, to the hydroxylated this compound metabolite. The entire process from initial enzyme binding to final conjugation is a highly orchestrated sequence of molecular interactions designed to detoxify and remove the foreign compound.

Enzyme Superfamily/FamilySpecific Enzyme (Example)Molecular Role in this compound BiotransformationInteraction Type
Cytochrome P450 (Phase I)CYP1A1, CYP1A2, CYP3A4Catalyzes the initial oxidation (hydroxylation) of the this compound ring, a critical activation step. nih.govcriver.comSubstrate Binding (Non-covalent)
Glutathione S-Transferases (Phase II)GSTsConjugates reactive this compound metabolites with glutathione to neutralize electrophilic sites and increase solubility. openaccessjournals.comEnzymatic Catalysis
UDP-Glucuronosyltransferases (Phase II)UGTsTransfers glucuronic acid to hydroxylated this compound, facilitating excretion. openaccessjournals.comEnzymatic Catalysis
Sulfotransferases (Phase II)SULTsAdds a sulfonate group to this compound metabolites, increasing their water solubility. openaccessjournals.comEnzymatic Catalysis

Binding Mechanisms with Nucleic Acids (DNA/RNA) in In Vitro Models

This compound itself does not readily react with nucleic acids. However, the metabolic activation by CYP enzymes can convert it into highly reactive electrophilic intermediates, such as dihydrodiol epoxides. nih.govgenome.jp These reactive metabolites can then form covalent bonds with nucleophilic sites on DNA and RNA, creating structures known as adducts. genome.jpresearchgate.net The formation of these adducts represents a primary mechanism of genotoxicity.

In vitro experiments using calf thymus DNA or isolated nucleic acids have shown that the metabolites of PAHs preferentially bind to the guanine (B1146940) and adenine (B156593) bases. nih.gov The covalent bond typically forms between the electrophilic carbon on the PAH epoxide and the N7 or O6 positions of guanine or the N6 position of adenine. nih.gov The formation of these bulky adducts can distort the helical structure of DNA, potentially leading to errors during DNA replication and transcription if not repaired. genome.jp

Recent advances in adductomics allow for the sensitive detection of these modifications in in vitro systems, such as human cell lines exposed to a compound. frontiersin.org Studies have proposed that detecting analogous adducts in both DNA and RNA can serve as a confirmation of the compound's DNA-damaging potential, as the reactive intermediates are not exclusively selective for DNA. frontiersin.orgnih.gov The binding is primarily covalent, representing a stable modification of the nucleic acid structure. mdpi.com

Nucleic Acid ComponentType of InteractionMechanistic DetailPotential Consequence in In Vitro Models
DNA (Guanine)Covalent Adduct FormationThe metabolically activated this compound (epoxide) forms a covalent bond, often at the N7 or O6 position. nih.govStructural distortion of the DNA helix. genome.jp
DNA (Adenine)Covalent Adduct FormationBinding can occur at the N6 position of adenine. nih.govPotential for replication errors.
RNACovalent Adduct FormationReactive metabolites can also bind to RNA bases, forming RNA adducts. frontiersin.orgInterference with translation and other RNA functions. nih.gov
Phosphate (B84403) BackboneElectrostatic/CovalentInteractions with the phosphate backbone are also possible, though base adducts are more commonly studied. researchgate.netPotential for strand breaks.

Cellular Uptake and Subcellular Distribution Mechanisms in In Vitro Cell Models

The entry of this compound into cells and its subsequent localization are critical precursors to any molecular interaction. As a lipophilic molecule, this compound is expected to readily cross the cell membrane via passive diffusion, driven by a concentration gradient. However, more complex, energy-dependent endocytic pathways may also contribute to its uptake. mdpi.comnih.gov

Once inside the cell, in vitro studies using fluorescence microscopy on various cell lines (e.g., HeLa, HepG2) allow for the tracking of the compound's distribution. csic.esplos.org Due to its hydrophobic nature, this compound is likely to accumulate in lipid-rich environments. Its subcellular distribution would therefore include:

Endoplasmic Reticulum: As the primary site of CYP enzymes, it is a major site of this compound accumulation and metabolism.

Mitochondria: These organelles have a lipid-rich inner membrane and are also sites of some metabolic activity and a major source of reactive oxygen species. researchgate.net

Lipid Droplets: These are storage organelles for neutral lipids and can sequester lipophilic compounds.

Nucleus: Translocation into the nucleus is a prerequisite for direct interaction with DNA. plos.org

The specific distribution can vary between cell types and is a dynamic process involving transport between different organelles. csic.es

ProcessMechanismPrimary Subcellular Location(s)Relevance
Cellular UptakePassive DiffusionCytosolPrimary entry route due to the lipophilic nature of this compound.
Cellular UptakeEndocytosis (e.g., Clathrin-mediated)Endosomes, LysosomesAn active, energy-dependent pathway for cellular internalization. mdpi.comnih.gov
Subcellular DistributionSequestrationEndoplasmic Reticulum, Mitochondria, Lipid DropletsAccumulation in lipid-rich compartments. researchgate.net
Subcellular DistributionTranslocationNucleusNecessary for direct interaction with genomic DNA. plos.org

Molecular Pathways of Oxidative Stress Induction in In Vitro Systems

The metabolism of this compound can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. mdpi.comthermofisher.com This occurs through futile cycling of CYP enzymes or as a byproduct of mitochondrial respiration disruption. An excess of ROS over the cell's antioxidant capacity results in oxidative stress, a condition that can damage cellular components and activate specific signaling pathways. nih.gov

A primary pathway for cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway. frontiersin.orgaginganddisease.org Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which targets it for degradation. biomolther.org In the presence of ROS, specific cysteine residues on Keap1 become oxidized, causing a conformational change that releases Nrf2. nih.gov Liberated Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes. mdpi.comfrontiersin.org This activates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Other molecular pathways can also be activated by the ROS generated during this compound metabolism, including mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in inflammation and cell survival responses. frontiersin.orgnih.gov

Pathway ComponentFunction in Oxidative Stress ResponseMechanism of Action
Reactive Oxygen Species (ROS)Initiating SignalGenerated during this compound metabolism; oxidizes cellular components. mdpi.com
Keap1ROS Sensor / Nrf2 InhibitorUndergoes conformational change upon oxidation, releasing Nrf2. frontiersin.orgnih.gov
Nrf2Master Regulator Transcription FactorTranslocates to the nucleus upon release from Keap1. biomolther.org
Antioxidant Response Element (ARE)DNA Regulatory SequenceNrf2 binds to AREs to initiate the transcription of antioxidant genes. aginganddisease.orgfrontiersin.org
Protective Enzymes (e.g., HO-1, NQO1)Effector MoleculesNeutralize ROS and detoxify reactive metabolites.

Role in Mechanistic Studies of Bioremediation Processes

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants like this compound into less harmful substances. nih.gov Mechanistic studies in this area focus on identifying the specific bacteria and fungi, the enzymes they produce, and the biochemical pathways involved in the degradation process.

In vitro studies using pure or mixed microbial cultures have shown that bacteria, particularly from genera such as Pseudomonas, Ralstonia, and Nocardia, are effective in degrading PAHs. nih.gov The initial step in the bacterial degradation of this compound involves the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cis-dihydrodiol. researchgate.net

This intermediate is then acted upon by a dehydrogenase to form a diol, which is followed by ring cleavage catalyzed by another dioxygenase (e.g., catechol 2,3-dioxygenase). nih.govresearchgate.net This breaks open the aromatic ring, and subsequent enzymatic reactions (following meta- or ortho-cleavage pathways) further break down the molecule into intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can be used by the bacterium for energy and growth. researchgate.net Understanding these molecular mechanisms is vital for optimizing bioremediation strategies for PAH-contaminated sites. researchgate.net

Enzyme/Enzyme SystemMicrobial Source (Example)Role in this compound DegradationReaction Step
Ring-hydroxylating dioxygenasePseudomonas sp.Initiates the attack on the aromatic ring by adding two hydroxyl groups. hw.ac.ukInitial Oxidation
cis-dihydrodiol dehydrogenasePseudomonas sp.Converts the cis-dihydrodiol to a diol (catechol-like intermediate).Dehydrogenation
Catechol 2,3-dioxygenasePseudomonas aeruginosaCatalyzes the cleavage of the aromatic ring (meta-cleavage). nih.govRing Fission
Hydrolases, DehydrogenasesVarious bacteriaFurther process the ring-fission products into central metabolic intermediates. researchgate.netDownstream Processing

Q & A

Q. Q1: What are the standard protocols for synthesizing and characterizing phenylfluoranthene in laboratory settings?

Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by purification via column chromatography. Characterization requires multi-modal analysis:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H, ¹³C, and 19F NMR).
  • Mass Spectrometry (MS) for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for publication).
    Always include experimental details (solvents, catalysts, reaction times) to ensure reproducibility .

Q. Q2: Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer : Use Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC coupled with UV/FLD detectors for quantification. Calibrate with certified reference standards and validate methods via spike-recovery experiments (85–115% recovery acceptable). Report limits of detection (LOD) and quantification (LOQ) to contextualize sensitivity .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported photophysical properties of this compound (e.g., fluorescence quantum yield discrepancies)?

Answer : Contradictions often arise from solvent polarity, impurities, or excitation wavelength differences. To address this:

  • Control experiments : Compare data under identical conditions (solvent, concentration, temperature).
  • Purity validation : Re-purify samples and re-analyze using HPLC-MS.
  • Collaborative verification : Share samples with independent labs for cross-validation.
    Document all parameters meticulously to isolate variables .

Q. Q4: What advanced computational methods are suitable for modeling this compound’s reactivity in environmental matrices?

Answer : Employ Density Functional Theory (DFT) to predict reaction pathways (e.g., hydroxylation or ring-opening mechanisms). Pair with Molecular Dynamics (MD) simulations to study solvent interactions. Validate models against experimental data (e.g., LC-HRMS for degradation products). Use software like Gaussian or ORCA, citing benchmarks from Journal of Chemical Theory and Computation .

Q. Q5: How should researchers design experiments to investigate this compound’s role in charge-transfer complexes?

Answer :

  • Spectroscopic methods : UV-Vis/NIR for charge-transfer band identification.
  • Electrochemical analysis : Cyclic voltammetry (CV) to determine redox potentials.
  • X-ray crystallography : Resolve crystal structures of co-crystals with electron acceptors (e.g., TCNQ).
    Include control systems (e.g., fluoranthene without phenyl substitution) to isolate substituent effects .

Methodological and Ethical Considerations

Q. Q6: What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

Answer : Use multivariate regression (e.g., PLS or PCA) to correlate structural descriptors (Hammett constants, logP) with bioactivity/photoactivity. Validate models via leave-one-out cross-validation. Publish raw data in supplementary materials to enable meta-analyses .

Q. Q7: How can researchers address ethical challenges in this compound toxicology studies?

Answer : Prioritize in vitro models (e.g., cell cultures) before progressing to in vivo assays. Adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Disclose conflicts of interest and obtain institutional ethics approval for animal studies .

Data Management and Reproducibility

Q. Q8: What strategies ensure reproducibility in this compound environmental fate studies?

Answer :

  • Standardized protocols : Use EPA Method 8270 or ISO 11369 for extraction.
  • Open data practices : Deposit raw chromatograms, spectral data, and code in repositories like Zenodo.
  • Inter-laboratory comparisons : Participate in proficiency testing programs .

Q. Q9: How should researchers handle conflicting data on this compound’s stability under UV exposure?

Answer : Conduct accelerated aging studies under controlled UV intensity (e.g., using solar simulators). Monitor degradation via LC-HRMS and compare kinetics (Arrhenius plots). Publish negative results to mitigate publication bias .

Cross-Disciplinary Applications

Q. Q10: What interdisciplinary methodologies are emerging for this compound in materials science?

Answer : Combine supramolecular chemistry (host-guest interactions) with optoelectronic device fabrication . For example, integrate this compound into organic LEDs (OLEDs) and characterize efficiency via external quantum efficiency (EQE) measurements. Collaborate with physicists for device testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.